molecular formula C12H19N3O B2716519 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide CAS No. 2034404-28-7

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide

Cat. No.: B2716519
CAS No.: 2034404-28-7
M. Wt: 221.304
InChI Key: RRBJWXUJRGQBDB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide can be achieved through various synthetic routes. One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines, which can be synthesized via 1,3-dipolar cycloaddition reactions. In this process, a bicyclic sydnone reacts with a propargylic acid amide to form the pyrazolopyridine core, which is then hydrogenated to yield the desired compound .

Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the hydrogenation process.

Chemical Reactions Analysis

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenation or alkylation, depending on the desired functional group modifications.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide has several scientific research applications. In medicinal chemistry, it is studied for its potential as a core structure in the development of new therapeutic agents. Its unique structure allows for the exploration of various biological activities, including antiviral, antibacterial, and anticancer properties .

In biology, this compound is used as a tool to study molecular interactions and pathways. It can serve as a ligand in binding studies to identify potential targets for drug development. Additionally, its derivatives are explored for their ability to modulate specific biological processes, making it valuable in the field of chemical biology.

In the industrial sector, this compound is utilized in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in the production of various compounds.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

For example, in antiviral research, this compound may act as an inhibitor of viral enzymes, preventing the replication of the virus. In cancer research, it may interfere with signaling pathways that promote tumor growth and survival.

Comparison with Similar Compounds

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide can be compared to other similar compounds, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives. These compounds share a similar core structure but differ in their functional groups and substituents.

One unique aspect of this compound is its pivalamide group, which may confer specific properties such as increased stability or enhanced binding affinity to certain targets. Other similar compounds include 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid and its derivatives .

By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to their biological activity and potential therapeutic applications.

Properties

IUPAC Name

2,2-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2,3)11(16)14-9-5-7-15-10(8-9)4-6-13-15/h4,6,9H,5,7-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBJWXUJRGQBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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